[5-(4-bromophenyl)-1H-pyrazol-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and reagents like bromine and hydrazine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 4’-(4-Bromophenyl)-2,2’:6’,2”-terpyridine
- 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
What sets 2-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its unique combination of the pyrazole ring, bromophenyl group, and tetrahydroisoquinoline moiety. This structure confers distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16BrN3O |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H16BrN3O/c20-16-7-5-14(6-8-16)17-11-18(22-21-17)19(24)23-10-9-13-3-1-2-4-15(13)12-23/h1-8,11H,9-10,12H2,(H,21,22) |
InChI Key |
PAYQOYXYFQUFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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